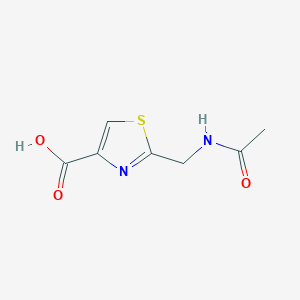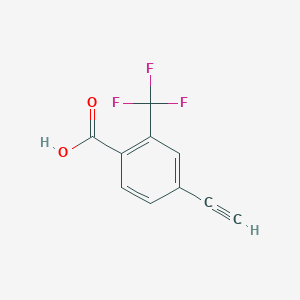
4-Ethynyl-2-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzoic acid core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the trifluoromethyl group can produce partially fluorinated derivatives.
Applications De Recherche Scientifique
4-Ethynyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These properties make it a valuable scaffold for drug design, allowing for the modulation of biological activity through structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a fluorine atom instead of an ethynyl group.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of an ethynyl group.
4-(Trifluoromethyl)benzoic acid: Lacks the ethynyl group but retains the trifluoromethyl group.
Uniqueness
4-Ethynyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. The ethynyl group allows for further functionalization through coupling reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Propriétés
Formule moléculaire |
C10H5F3O2 |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
4-ethynyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H5F3O2/c1-2-6-3-4-7(9(14)15)8(5-6)10(11,12)13/h1,3-5H,(H,14,15) |
Clé InChI |
UFXOIULIMKWBJW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)
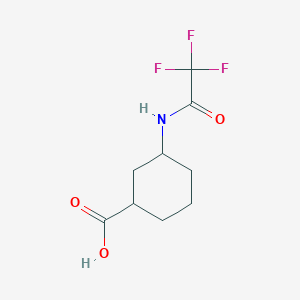
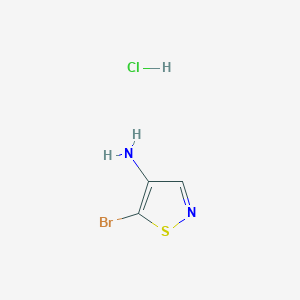
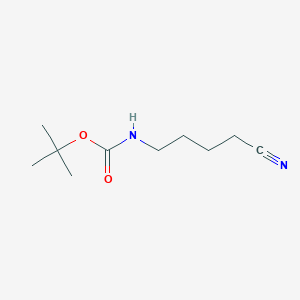
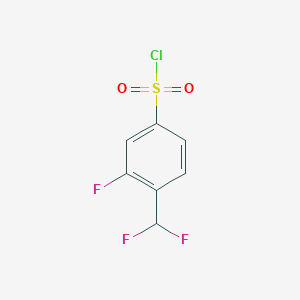
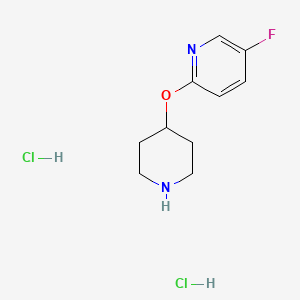
![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
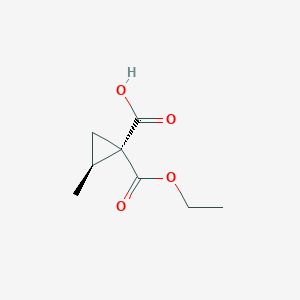
amine](/img/structure/B13501392.png)
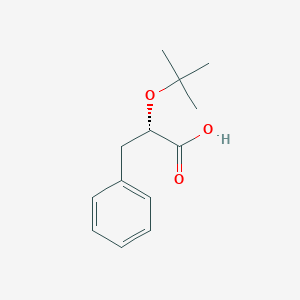
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
